4-Cyano-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
4-Cyano-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H5F3N2O2S and a molecular weight of 250.2 g/mol . This compound is characterized by the presence of a cyano group (-CN), a trifluoromethyl group (-CF3), and a sulfonamide group (-SO2NH2) attached to a benzene ring. It is commonly used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-Cyano-3-(trifluoromethyl)benzenesulfonyl chloride, is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. This step introduces a nitro group (-NO2) into the benzene ring.
Reduction: The nitro group is then reduced to an amino group (-NH2) using a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid.
Sulfonation: The amino group is converted to a sulfonamide group by reacting with chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
4-Cyano-3-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Cyano-3-(trifluoromethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in regulating pH in tumor cells . By inhibiting CA IX, the compound disrupts the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis. This makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the cyano group.
4-Cyano-3-(trifluoromethyl)benzenesulfonyl chloride: Precursor in the synthesis of 4-Cyano-3-(trifluoromethyl)benzenesulfonamide.
Uniqueness
This compound is unique due to the presence of both the cyano and trifluoromethyl groups, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its ability to interact with biological targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
4-cyano-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2S/c9-8(10,11)7-3-6(16(13,14)15)2-1-5(7)4-12/h1-3H,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNVZATXCGMNHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923676-92-0 |
Source
|
Record name | 4-cyano-3-(trifluoromethyl)benzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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